Compound Description: This compound serves as a key intermediate in the synthesis of various 8-substituted tetrahydroisoquinolines. It is prepared from isoquinoline through a multi-step synthesis involving bromination, nitration, reduction, and substitution reactions. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide. The only structural difference is the presence of a methyl substituent at the 2-position in this compound. []
Compound Description: This compound is another 8-substituted tetrahydroisoquinoline derivative synthesized from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol. []
Relevance: This compound, like 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, belongs to the 8-substituted tetrahydroisoquinoline family. They share a common core structure, with this compound featuring a carbaldehyde oxime substituent at the 8-position and a methyl group at the 2-position. []
Compound Description: Similar to the previous compound, this derivative is also synthesized from 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and represents another example of an 8-substituted tetrahydroisoquinoline. []
Relevance: This compound shares the core tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, differing by the presence of a nitrile group at the 8-position and a methyl substituent at the 2-position. []
Trimetoquinol (TMQ)
Compound Description: Trimetoquinol is a known non-selective beta-adrenergic receptor (AR) agonist and exhibits antagonistic activity at thromboxane A(2)/prostaglandin endoperoxide (TP) receptors. []
Relevance: While not directly derived from 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, Trimetoquinol serves as a reference compound for a series of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols investigated for their beta-adrenergic receptor activity. These compounds, like Trimetoquinol, contain the 1,2,3,4-tetrahydroisoquinoline motif, highlighting the relevance of this core structure in pharmacological studies. []
3',5'-Diiodo-TMQ
Compound Description: This compound is a derivative of Trimetoquinol, modified by the introduction of two iodine atoms. It exhibits selectivity for the beta(3)-AR subtype. []
Relevance: Similar to Trimetoquinol, 3',5'-Diiodo-TMQ, despite not being directly derived from 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide, provides a basis for understanding the structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline-containing compounds, particularly in the context of beta-adrenergic receptor activity. []
Series of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols
Compound Description: This series of compounds was synthesized and evaluated for their activities at human beta(1)-, beta(2)-, and beta(3)-ARs expressed in Chinese hamster ovary (CHO) cells. [] This research aims to discover selective beta(3)-AR agonists for treating human obesity and type II diabetes mellitus.
Relevance: These compounds, derived from the structure of Trimetoquinol and 3',5'-Diiodo-TMQ, share the 1,2,3,4-tetrahydroisoquinoline core with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide. Modifications to the tetrahydroisoquinoline scaffold, such as the introduction of a 1-(3,5-diiodo-4-methoxybenzyl) group at the 6-position, were explored to investigate their impact on beta-AR subtype selectivity. []
Compound Description: This series of compounds was synthesized with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group of a classical D3 antagonist core structure. These compounds were evaluated for affinity at dopamine D1, D2, and D3 receptors (D1R, D2R, D3R). []
Relevance: These analogues, although designed as dopamine D3 receptor ligands, share the core 1,2,3,4-tetrahydroisoquinoline structure with 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide. This series exemplifies how modifications to this core structure, such as incorporating a 6-methoxy-7-ol motif, can lead to compounds with distinct pharmacological profiles, particularly targeting dopamine receptors. []
Compound Description: This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline unit as the arylamine "head" group. Compared to the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogue, this compound displayed weaker D3R affinity. []
Relevance: Although designed as a dopamine receptor ligand, this analogue is structurally related to 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide due to the presence of the 1,2,3,4-tetrahydroisoquinoline core. The presence of methoxy groups at the 6 and 7 positions, instead of the 8-ol in the target compound, highlights the subtle structural variations within this class of compounds and their potential impact on binding affinity and selectivity towards different dopamine receptor subtypes. []
Overview
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide is a chemical compound classified within the tetrahydroisoquinoline family, which comprises a significant group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound is recognized for its structural complexity and has been the subject of various scientific studies aimed at exploring its pharmacological properties and synthetic utility.
Source
The compound is identified by the CAS number 110192-20-6 and is available through various chemical suppliers. Its relevance in scientific research has led to its inclusion in databases such as PubChem and DrugBank, where it is cataloged alongside other related compounds.
Classification
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide falls under the category of organic compounds, specifically classified as an organoheterocyclic compound. This classification highlights its structural characteristics as a derivative of isoquinoline that has undergone hydrogenation.
Synthesis Analysis
Methods
The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide can be achieved through several synthetic routes. A common method involves:
Reduction of Isoquinoline Derivatives: This step typically employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert isoquinoline into tetrahydroisoquinoline.
Bromination: The reduced product undergoes bromination using hydrobromic acid or bromine to introduce the bromine atom.
Hydroxylation: The final step involves hydroxylation, which can be achieved using oxidizing agents like hydrogen peroxide to introduce the hydroxyl group at the 8th position.
Technical Details
Industrial production often optimizes these methods for higher yields and purity. Techniques such as recrystallization or chromatography are employed to purify the final product, ensuring it meets required standards for research and pharmaceutical applications.
Molecular Structure Analysis
Structure
The molecular structure of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide features a tetrahydroisoquinoline core with a hydroxyl group at the 8th position and a bromide ion associated with it.
Data
Molecular Formula: C9H11BrN0
Molecular Weight: Approximately 230.09 g/mol
InChI Key: OJFVFRHNNKXXLA-UHFFFAOYSA-N
SMILES Notation: C1CC2=C(C1=CNCC2)O.Br
These structural details contribute to its unique chemical reactivity and potential biological activity.
Chemical Reactions Analysis
Reactions
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide can participate in various chemical reactions due to its functional groups:
Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions.
Formation of Derivatives: It can be used as a precursor in synthesizing other tetrahydroisoquinoline derivatives through various coupling reactions.
Technical Details
The compound's reactivity is influenced by the positioning of substituents on the isoquinoline ring system. For instance, modifications at different positions can lead to significant changes in pharmacological properties.
Mechanism of Action
The mechanism of action for 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is primarily linked to its interactions with biological targets in neurobiology:
Neuroprotective Effects: Studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Anti-inflammatory Properties: It has been investigated for potential anti-inflammatory actions that could be beneficial in treating neurodegenerative disorders.
These mechanisms are still under investigation but indicate promising therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in polar solvents such as water and alcohols.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
Reactivity: Reacts with strong acids and bases; sensitive to oxidation.
These properties are critical for handling and application in laboratory settings.
Applications
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide has several scientific uses:
Chemical Research: Serves as a building block in synthesizing complex organic molecules.
Biological Studies: Investigated for its potential neuroprotective and anti-inflammatory properties.
Pharmaceutical Development: Explored for therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.